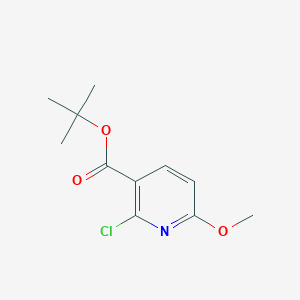

tert-Butyl 2-chloro-6-methoxynicotinate

Description

Properties

IUPAC Name |

tert-butyl 2-chloro-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(14)7-5-6-8(15-4)13-9(7)12/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFVZQHTVQKHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(C=C1)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methoxylation of 2,6-Dichloronicotinic Acid

The synthesis begins with 2,6-dichloronicotinic acid , which undergoes nucleophilic substitution to introduce the methoxy group at position 6.

Procedure

-

Reactants : 2,6-Dichloronicotinic acid, potassium tert-butoxide (KOtBu), methanol.

-

Conditions : Reflux in methanol (65–70°C, 48–96 hours).

-

Mechanism : KOtBu deprotonates methanol, generating a methoxide ion that displaces the chloride at position 6.

Key Data

Esterification to tert-Butyl Ester

The carboxylic acid is converted to the tert-butyl ester via two primary methods:

a) Acyl Chloride Intermediate

Procedure

-

Chlorination : Treat 2-chloro-6-methoxynicotinic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Esterification : React the acyl chloride with tert-butanol in the presence of a base (e.g., pyridine).

Key Data

b) Direct Coupling with tert-Butyl Trichloroacetimidate

Procedure

-

Reactants : 2-Chloro-6-methoxynicotinic acid, tert-butyl 2,2,2-trichloroacetimidate, catalytic triflic acid (TfOH).

-

Advantage : Avoids harsh conditions; suitable for acid-sensitive substrates.

Key Data

One-Pot Sequential Methoxylation and Esterification

Simultaneous Methoxylation and tert-Butyl Ester Formation

This method streamlines the synthesis by combining methoxylation and esterification in a single reactor.

Procedure

-

Methoxylation : React 2,6-dichloronicotinic acid with KOtBu in tert-butanol.

-

In Situ Esterification : Add a coupling agent (e.g., DCC, DMAP) to directly form the tert-butyl ester.

Key Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acyl Chloride Route | High reproducibility | Requires SOCl₂ (corrosive) | 62–75% |

| Trichloroacetimidate | Mild conditions | Cost of reagent | 80–90% |

| One-Pot Sequential | Reduced purification steps | Lower yield | 65–70% |

Optimization Strategies

Solvent Selection

Catalysis

-

KOtBu : Ensures complete deprotonation of methanol for efficient methoxylation.

-

TfOH : Accelerates tert-butyl trichloroacetimidate reactions.

Quality Control and Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-6-methoxynicotinate can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted nicotinates with various functional groups replacing the chlorine atom.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

Reduction Reactions: Products include alcohols derived from the reduction of the ester group.

Scientific Research Applications

Medicinal Chemistry

1.1 Antagonists for Retinol Binding Protein

One of the primary applications of tert-butyl 2-chloro-6-methoxynicotinate is in the design of antagonists for retinol binding protein (RBP). RBP plays a crucial role in the transport of retinol, and its inhibition can potentially treat conditions such as atrophic age-related macular degeneration (AMD). Research has demonstrated that compounds similar to this compound can significantly reduce the accumulation of toxic lipofuscin bisretinoids in retinal cells, which is associated with AMD progression .

1.2 Synthesis of Bioactive Molecules

The compound serves as an important intermediate in synthesizing various bioactive molecules. Its unique chemical structure allows for modifications that can lead to new pharmacological agents. For instance, it has been used to synthesize derivatives that exhibit enhanced activity against specific biological targets, contributing to drug discovery efforts .

Agricultural Applications

2.1 Insecticidal Agents

This compound has been identified as a precursor for synthesizing insecticidal and acaricidal agents. Its derivatives have shown promising activity against agricultural pests, making them valuable in developing safer and more effective pesticides . The synthesis methods described in patents indicate high yields and purity, which are critical for industrial applications .

2.2 Herbicide Development

The compound's structural properties lend themselves to modification for herbicide development. Research is ongoing to explore its efficacy against various weed species, aiming to create selective herbicides that minimize crop damage while effectively controlling unwanted vegetation .

Synthetic Methodology

The synthesis of this compound has been optimized through various methods, enhancing yield and purity. A notable synthetic route involves the use of halogenated hydrocarbons and catalysts such as benzamide, achieving yields exceeding 90% under specific reaction conditions . This efficiency is crucial for scaling up production for commercial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-6-methoxynicotinate involves its interaction with specific molecular targets and pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro substituent in the target compound is electron-withdrawing, reducing electron density at the pyridine ring compared to the methoxy group (electron-donating) at the 6-position. This contrast creates a polarized electronic environment, influencing reactivity in cross-coupling reactions .

- Steric Effects : The tert-butyl group provides steric hindrance, which can slow nucleophilic attacks compared to linear alkyl chains (e.g., ethyl or butyl). For example, bond dissociation energies for tert-butyl radicals are independent of the heteroatom (e.g., O or N), suggesting consistent stability in diverse environments .

Physicochemical Properties

- Solubility: The methoxy group enhances water solubility compared to non-polar analogues like tert-butyl 2-chloronicotinate (CAS 232951-83-6), which lacks the methoxy substituent .

- Stability : The tert-butyl ester group confers resistance to hydrolysis under acidic conditions, outperforming methyl or ethyl esters in long-term storage .

Research Findings and Industrial Relevance

- Commercial Availability : The compound is available from suppliers (e.g., CAS 232951-83-6 suppliers) with purity ≥95%, though scalability depends on optimized synthetic protocols .

Biological Activity

Tert-butyl 2-chloro-6-methoxynicotinate is a synthetic derivative of nicotinic acid, known for its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a tert-butyl group, a chlorine atom, and a methoxy group attached to the nicotinic acid backbone. These structural elements contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors involved in neurotransmission and metabolic processes. The mechanism involves:

- Receptor Binding: The compound can bind to nicotinic acetylcholine receptors (nAChRs), potentially modulating neurotransmitter release.

- Enzyme Modulation: It may influence the activity of enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity: Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects: Its ability to modulate nAChRs may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Anti-inflammatory Properties: The compound has been observed to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

-

Antitumor Efficacy:

- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed an IC50 value of 15 µM after 48 hours of treatment, indicating significant growth inhibition.

Cell Line IC50 (µM) Treatment Duration MCF-7 15 48 hours HeLa 20 48 hours -

Neuroprotective Studies:

- In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a reduction of reactive oxygen species (ROS) levels by approximately 30%, suggesting protective effects against oxidative stress.

-

Anti-inflammatory Activity:

- In vitro assays demonstrated that the compound reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages by about 40%, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Methyl group instead of tert-butyl | Moderate vasodilation |

| Ethyl Nicotinate | Ethyl group instead of tert-butyl | Lower potency in neuroprotection |

| Nicotinic Acid | No esterification | Broad pharmacological effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-chloro-6-methoxynicotinate, and how do reaction conditions influence yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using Boc-protected intermediates under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine). Reaction optimization studies, such as those employing factorial experimental design (e.g., varying temperature, solvent polarity, and catalyst loading), can systematically identify yield-maximizing conditions . Key parameters include avoiding moisture (to prevent deprotection) and using non-polar solvents (e.g., dichloromethane) to stabilize intermediates.

Q. How can researchers safely handle and store tert-butyl 2-chloro-6-methoxynicotinate given its reactivity?

- Methodological Answer: Store the compound in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester group. Use explosion-proof equipment and grounded metal containers during transfers to mitigate electrostatic discharge risks, as tert-butyl derivatives are often sensitive to peroxidation . Safety protocols should align with tert-butyl hydroperoxide guidelines, including inert-atmosphere gloveboxes for moisture-sensitive steps .

Q. What analytical techniques are most effective for characterizing tert-butyl 2-chloro-6-methoxynicotinate?

- Methodological Answer: High-resolution mass spectrometry (HRMS) and / NMR are standard for structural confirmation. For example, NMR can resolve methoxy (–OCH) and tert-butyl (–C(CH)) proton signals at δ 3.8–4.0 ppm and δ 1.2–1.4 ppm, respectively. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for downstream reactions .

Advanced Research Questions

Q. How can conformational dynamics of tert-butyl 2-chloro-6-methoxynicotinate be investigated to explain solvent-dependent stereochemical outcomes?

- Methodological Answer: Low-temperature NMR (e.g., at –80°C in CDCl) can "freeze" axial/equatorial tert-butyl conformers for analysis. Coupled with DFT calculations (e.g., B3LYP/6-31G* level), researchers can model solvent effects on conformational equilibria. Explicit solvent molecules in DFT simulations are critical to reproduce experimental observations, as implicit models often fail to capture hydrogen-bonding interactions that stabilize equatorial conformers .

Q. What strategies resolve contradictions in reported catalytic efficiencies for reactions involving tert-butyl 2-chloro-6-methoxynicotinate?

- Methodological Answer: Discrepancies often arise from unaccounted variables like trace metal impurities or solvent hygroscopicity. Systematic reproducibility studies should include:

- Control experiments : Compare yields under rigorously anhydrous vs. ambient conditions.

- Catalyst screening : Test Mo(CO), Pd(PPh), or enzyme-based catalysts to identify optimal systems.

- Statistical DOE (Design of Experiments) : Use Plackett-Burman or response surface methodologies to isolate critical factors (e.g., ligand ratio, temperature) .

Q. How can researchers address uncertainties in quantifying tert-butyl 2-chloro-6-methoxynicotinate degradation products during stability studies?

- Methodological Answer: Implement non-targeted analysis (NTA) with LC-QTOF-MS to detect unknown degradants. Validate findings using isotopic labeling (e.g., -methoxy analogs) and orthogonal techniques like IR spectroscopy. Standardized protocols for uncertainty quantification, such as the %RSD (relative standard deviation) of replicate measurements, are essential to meet regulatory benchmarks .

Q. What role does the tert-butyl group play in modulating the compound’s reactivity in cross-coupling reactions?

- Methodological Answer: The bulky tert-butyl group sterically shields the pyridine nitrogen, directing electrophilic attacks to the 2-chloro position. Mechanistic studies using Hammett plots (substituent effect analysis) or kinetic isotope effects (KIE) can quantify electronic vs. steric contributions. For example, replacing tert-butyl with smaller groups (e.g., methyl) increases reaction rates but reduces regioselectivity .

Data Contradiction & Validation

Q. How should researchers validate conflicting reports on the compound’s solubility in polar aprotic solvents?

- Methodological Answer: Replicate solubility tests using standardized USP methods (e.g., shake-flask technique in DMSO or DMF at 25°C). Cross-validate with computational COSMO-RS models to predict solubility parameters. Discrepancies often arise from residual water in solvents; Karl Fischer titration ensures solvent dryness before testing .

Q. What experimental frameworks are recommended to assess the compound’s stability under photolytic conditions?

- Methodological Answer: Conduct ICH Q1B-compliant photostability studies using a xenon arc lamp (1.2 million lux hours). Monitor degradation via UPLC-PDA and radical trapping agents (e.g., TEMPO) to identify free radical-mediated pathways. Compare results across multiple labs to establish inter-laboratory reproducibility .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.